Product packaging for Carvyl propionate(Cat. No.:CAS No. 97-45-0)

Carvyl propionate

Cat. No.: B1668594
CAS No.: 97-45-0
M. Wt: 208.3 g/mol
InChI Key: DFVXNZOMAOGTBL-UHFFFAOYSA-N
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Description

Contextualization within Terpenoid Ester Chemistry

Terpenoid esters are a class of organic compounds derived from terpenes, which are naturally occurring hydrocarbons built from isoprene (B109036) units. These esters are formed when a hydroxyl group in a terpenoid alcohol reacts with a carboxylic acid. google.com Carvyl propionate (B1217596) fits into this category as an ester of carvyl alcohol and propionic acid. ontosight.ai The properties of terpenoid esters, including their volatility, aroma, and biological activities, are influenced by both the terpenoid alcohol and the carboxylic acid components. Carvyl propionate, specifically, is a derivative of the monocyclic monoterpenoid carvyl alcohol. ontosight.aihmdb.ca

Terpenoid esters, such as this compound and carvyl acetate, are expected to undergo hydrolysis by carboxylesterases, primarily in hepatocytes, to yield their corresponding alcohols and carboxylic acids. inchem.org This metabolic pathway is a key consideration in understanding their fate in biological systems.

Stereoisomeric and Enantiomeric Considerations

Stereoisomerism is a crucial aspect of terpenoid chemistry, and this compound is no exception. The structure of this compound contains chiral centers, leading to the existence of stereoisomers. Specifically, the compound can exist as different enantiomers and diastereomers depending on the relative configurations of the substituents on the cyclohexene (B86901) ring. nist.gov

Carvyl alcohol, the parent alcohol of this compound, itself exists as enantiomers, primarily (+)-carveol and (-)-carveol. The esterification of these enantiomers with propionic acid results in corresponding enantiomers of this compound, such as (-)-carvyl propionate. thegoodscentscompany.comchemicalbook.com The biological activity and sensory properties of terpenoid esters can be highly dependent on their specific stereochemistry. Research often focuses on the properties of individual enantiomers or mixtures of isomers. nist.govchemimpex.com For instance, studies on related compounds like carvone (B1668592) highlight the importance of evaluating enantiomers separately due to potential differences in metabolism and effects. inchem.org The NIST WebBook lists "cis-Carvyl propionate" and "trans-Carvyl propionate" as stereoisomers, indicating the presence of diastereoisomerism related to the relative positions of the ester group and the isopropenyl group on the ring. nist.gov

Academic Significance and Research Trajectories

This compound holds academic significance within organic chemistry, natural product chemistry, and related biological fields. Its synthesis and characterization contribute to the understanding of esterification reactions involving complex terpenoid structures. As a terpenoid ester, it is a subject of study in the context of natural product synthesis and modification.

Research trajectories involving this compound include investigations into its chemical properties, potential biological activities, and its role as a building block for synthesizing other compounds. chemimpex.com Studies have explored the insecticidal activities of various monoterpenoid derivatives, including this compound, comparing their effectiveness to parent alcohols and other derivatives. iastate.edu This highlights a research trajectory focused on the potential application of terpenoid esters in agriculture or pest control. ontosight.ai

Furthermore, this compound is studied within the context of flavor and fragrance chemistry due to its aromatic properties. ontosight.aichemimpex.com Academic research in this area may involve analyzing its contribution to complex mixtures, developing methods for its detection and quantification, and exploring its stability and interactions in various matrices. The hydrolysis of this compound to carveol (B46549) and propionic acid is also a relevant area of study, particularly in the context of metabolism and environmental fate. inchem.org

While some research touches upon potential applications, the core academic significance lies in understanding its chemical behavior, synthesis, and its place within the diverse family of terpenoid compounds. Research continues to explore the full spectrum of its properties and potential uses.

Here is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₂ chemicalbook.comnih.gov
Molecular Weight194.27 g/mol or 208.2967 ontosight.ainist.gov
PubChem CID688052 or 7336 thegoodscentscompany.comnih.govnih.gov
Boiling Point78-80 °C @ 0.20 mm Hg or 262 °C ontosight.ainih.gov
Density0.942-0.962 @ 25°C thegoodscentscompany.comnih.gov
Refractive Index1.469-1.479 @ 20°C thegoodscentscompany.comnih.gov
SolubilityInsoluble in water; soluble in alcohol and most fixed oils nih.gov

Note: Discrepancies in molecular weight and boiling point values are noted based on the provided sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B1668594 Carvyl propionate CAS No. 97-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVXNZOMAOGTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(CC=C1C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861702
Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a minty-spearminty herbaceous odour
Record name Carvyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/84/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 to 80.00 °C. @ 0.20 mm Hg
Record name Carvyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol and most fixed oils
Record name Carvyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/84/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.962
Record name Carvyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/84/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

97-45-0
Record name Carvyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carvyl propioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-mentha-1(6),8-dien-2-yl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carvyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Carvyl Propionate and Its Analogs

Stereoselective Synthesis Approaches

Stereoselective synthesis, which aims to produce a predominant amount of one stereoisomer, is crucial for compounds like carvyl propionate (B1217596) that possess chiral centers. Carvyl propionate itself exists as stereoisomers, including cis- and trans- forms nist.gov. The stereochemistry of the carveol (B46549) precursor significantly influences the final stereochemistry of this compound.

Diastereoselective and Enantioselective Pathways

Stereoselective reactions can be broadly categorized into diastereoselective and enantioselective processes uwindsor.cayork.ac.uk. Diastereoselective synthesis focuses on the preferential formation of one diastereomer over another, while enantioselective synthesis aims for the unequal production of enantiomers uwindsor.cayork.ac.uk. Achieving high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is a key goal in the synthesis of chiral molecules york.ac.uk.

While specific detailed examples for the diastereoselective or enantioselective synthesis of this compound are not extensively detailed in the provided search results, the principles of these methods are highly relevant. Stereoselective transformations often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic methods york.ac.ukethz.chresearchgate.netresearchgate.net. For instance, chiral auxiliaries have been successfully employed in various asymmetric transformations to direct the stereochemistry at newly formed stereogenic centers york.ac.ukresearchgate.net. The synthesis of chiral compounds with defined relative stereochemistry, such as 1,3-diols, can be achieved through careful selection of reagents in diastereoselective processes uwindsor.ca.

Catalytic and Organocatalytic Synthesis Strategies

Catalytic approaches play a vital role in modern stereoselective synthesis, allowing for the use of substoichiometric amounts of a chiral catalyst to induce asymmetry in the product ethz.ch. Both metal-catalyzed and organocatalytic strategies have emerged as powerful tools for constructing chiral molecules with high selectivity researchgate.netnih.gov. Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as being metal-free and often tolerant of moisture and air nih.gov.

The search results highlight the application of organocatalysis in various asymmetric transformations, such as conjugate additions and cycloadditions, leading to the formation of chiral centers with high yields and enantioselectivity researchgate.netnih.govnih.gov. For example, asymmetric conjugate addition reactions catalyzed by organocatalysts have been successfully applied in the synthesis of complex molecules nih.gov. The development of effective asymmetric catalytic systems using chiral metal catalysts has also been reported for the enantioselective synthesis of various substrates researchgate.net. While direct examples of catalytic or organocatalytic synthesis of this compound are not provided, these methodologies offer significant potential for developing stereoselective routes to this compound and its analogs by controlling the formation of the stereocenters present in the carveol moiety.

Biocatalytic and Enzymatic Production Routes

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers an attractive approach for the synthesis of fine chemicals, including esters, due to its inherent selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild reaction conditions mdpi.comshivajicollege.ac.inuca.frresearchgate.netsterlingpharmasolutions.com. Enzymes, being natural catalysts, are often regarded as environmentally friendly mdpi.comuca.fr.

Enzymatic reactions can be highly stereoselective, making them valuable for the production of specific stereoisomers ethz.chuca.fr. Lipases, a class of enzymes, are known to catalyze esterification and transesterification reactions researchgate.net. The hydrolysis of terpenoid esters like this compound by carboxylesterases suggests that the reverse reaction, esterification of carveol with propanoic acid or transesterification with a propionate ester, could potentially be catalyzed by suitable enzymes, such as lipases inchem.orgresearchgate.net.

Research has demonstrated the successful biocatalytic synthesis of other propionate esters, such as citronellyl propionate, through transesterification catalyzed by immobilized enzymes like CALB (Candida antarctica lipase (B570770) B) mdpi.com. This was achieved in sustainable solvent systems like supercritical CO2 or using immobilized enzymes in ionic liquids mdpi.com. These examples suggest the feasibility of developing biocatalytic routes for the synthesis of this compound, potentially offering a more selective and environmentally benign alternative to traditional chemical methods. Enzyme immobilization is a key technology for improving the stability and recyclability of biocatalysts, enhancing their practical and commercial viability researchgate.netsterlingpharmasolutions.com.

Sustainable Synthetic Processes

The development of sustainable synthetic processes for chemical compounds aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances beilstein-journals.orgacs.orgyoutube.com. Key aspects of sustainable synthesis include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, and employing catalysis acs.orgyoutube.com.

Biocatalysis is considered a green chemistry technique due to its selectivity, operation under mild conditions, and the biodegradable nature of enzymes mdpi.comuca.fracs.org. The use of renewable feedstocks, such as biomass-derived chemicals, is also a crucial aspect of sustainable synthesis beilstein-journals.orgacs.org. While specific details on the application of all 12 principles of green chemistry to this compound synthesis are not provided, the general move towards greener methodologies in chemical synthesis is evident beilstein-journals.orgevotec.comnih.gov. This includes exploring alternative solvents, reducing waste generation, and optimizing energy consumption beilstein-journals.orgevotec.com. The potential for biocatalytic synthesis of this compound using enzymes and potentially renewable starting materials like carveol (which can be derived from natural sources like carvone) fits well within the framework of sustainable chemistry.

The chemical industry is increasingly focusing on integrating green chemistry principles into synthetic route design to minimize environmental impact beilstein-journals.orgevotec.com. Techniques like micellar chemistry, mechanochemistry, and flow chemistry are also being explored as advanced green chemistry techniques to enhance sustainability evotec.com. Applying these principles and techniques to the synthesis of this compound can lead to more environmentally friendly and efficient production methods.

Elucidation of Biological Activities and Underlying Mechanisms

Antimicrobial Efficacy and Mechanistic Investigations

Studies on various essential oils and their components, including monoterpenes like carvacrol (B1668589) and carvone (B1668592), have demonstrated antimicrobial properties against a range of bacteria and fungi. While carvyl propionate (B1217596) itself is mentioned as a component in some essential oils horizonepublishing.com, detailed studies specifically on its antimicrobial efficacy and mechanisms are not extensively provided in the search results. However, the antimicrobial actions of related compounds offer potential insights.

Cellular and Molecular Mechanisms against Bacterial Pathogens

Research on carvacrol and thymol, structurally related to carvyl propionate, indicates that their antimicrobial action involves multiple mechanisms. These include the depolarization and disruption of bacterial membranes, inhibition of efflux pumps, disruption of ATP metabolism, and mitigation of oxidative stress induced by antibiotics. nih.gov Another monoterpene, carvone, which is a component of Mentha spicata oil, has been shown to cause instability of the phospholipid bilayer structure and interact with bacterial membrane enzymes and proteins. mdpi.com Eucalyptol, another monoterpene, affects the size and shape of bacterial cells, leading to apoptosis. mdpi.com The lipophilic nature of plant essential oils and their components allows them to disrupt the lipid bilayer structure of cell walls, interfere with main cell wall components, and inhibit enzymes involved in cell wall synthesis. kmutnb.ac.th

Antifungal Properties and Inhibition of Fungal Growth

Similar to antibacterial activity, the antifungal properties of this compound are not explicitly detailed. However, studies on related compounds like carvone and linalool (B1675412) have shown antifungal activity against Malassezia species, which are associated with skin conditions. nih.gov The minimum inhibitory concentrations (MICs) for carvone against Malassezia species ranged from 0.3 to 24 mg/mL. nih.gov Essential oils containing monoterpenes have demonstrated concentration-dependent inhibition of fungal growth. semanticscholar.org

Effects on Biofilm Formation

Antioxidant Properties and Protection against Oxidative Stress

While direct evidence for the antioxidant properties of this compound is limited in the search results, related compounds like carvacrol have demonstrated significant antioxidant activity. nih.gov Oxidative stress occurs due to an imbalance between reactive oxygen species (ROS) production and the endogenous antioxidant defense system. ui.ac.id Antioxidant agents can be effective through various mechanisms, including free radical scavenging and modulating endogenous antioxidant systems. ui.ac.iduam.mx

Mechanisms of Free Radical Scavenging

Carvacrol, a compound structurally similar to the carvyl portion of this compound, effectively eliminates free radicals such as peroxyl radicals, superoxide (B77818) radicals, hydrogen peroxide, and NO. nih.gov This antioxidant activity is attributed to the presence of the hydroxyl group related to the aromatic ring. nih.gov Terpenoids, in general, can act as antioxidants by reacting with chain-carrying peroxyl radicals, thereby terminating the chain reaction in lipid peroxidation processes. researchgate.net Phenolics, another class of compounds often found alongside terpenoids in plant extracts, can also act as radical scavengers and chain breakers. researchgate.net L-Propionylcarnitine, which contains a propionyl group, has shown dose-dependent free-radical scavenging activity, including scavenging superoxide anion and inhibiting lipid peroxidation. nih.gov

Modulation of Endogenous Antioxidant Systems

Some compounds can exert antioxidant effects by modulating the body's endogenous antioxidant defense system. Carvacrol has been shown to increase antioxidant capacity in cell cultures and animals. nih.gov It can prevent lipid peroxidation by inducing the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and catalase (CAT). nih.gov Carvacrol treatment also significantly improves glutathione (GSH) levels, mainly due to the removal of ROS through its radical elimination effects. nih.gov The endogenous antioxidant defense system includes enzymes like SOD, CAT, and GPx, which constitute the first line of defense against oxidative stress. nih.govresearchgate.net Modulation of these systems, often regulated by transcription factors like Nrf2, can enhance the cellular antioxidant status. researchgate.netnih.gov

Data Tables

Based on the available data, a table summarizing the antimicrobial activity of related compounds can be presented:

CompoundOrganism TestedActivity/MIC RangeReference
CarvoneMalassezia species0.3-24 mg/mL nih.gov
PropionateSalmonella TyphimuriumReduced biofilm formation at 1-2 mg/mL mdpi.com
CarvacrolStaphylococcus aureus, Acinetobacter baumanniiAntimicrobial action (membrane disruption, efflux pump inhibition, etc.) nih.gov
LinaloolMalassezia species0.3-5.4 mg/mL nih.gov
(−)-trans-Caryophyllene + LinaloolStaphylococcus aureusInhibited biofilm formation (>50%) nih.gov

Anti-inflammatory Response Modulation

Research into the anti-inflammatory potential of this compound often draws parallels from studies on its parent compound, carvone, and other related monoterpenoids. While direct studies on this compound's anti-inflammatory mechanisms are scarce in the provided search results, the anti-inflammatory activities of related compounds offer a framework for understanding its potential effects.

Target Identification and Signaling Pathway Analysis

Studies on carvacrol, a related monoterpene phenol, have indicated its ability to inhibit cyclooxygenase (COX), an enzyme crucial for prostaglandin (B15479496) synthesis, which contributes to inflammation and pain. sciencerepository.org Carvacrol has also been shown to modulate central nitric oxide (NO) pathways and suppress the COX-2 enzyme, while activating peroxisome proliferating receptors (PPARs) α and γ. sciencerepository.org Furthermore, carvacrol's anti-inflammatory action is associated with the inhibition of inflammatory cytokines like TNF-α, IL-6, and IL-1β, potentially linked to the cholinergic pathway and the elimination of COX-2 expression. sciencerepository.org Another related compound, hydroxydihydrocarvone, a synthetic intermediate of (R)-(-)-carvone, demonstrated anti-inflammatory activity in rodents by significantly reducing carrageenan-induced paw edema and myeloperoxidase (MPO) activity. researchgate.net It also decreased neutrophil recruitment to the peritoneal cavity. researchgate.net

While these studies focus on related compounds, they suggest potential targets and pathways that this compound might influence, given its structural relationship. The involvement of COX enzymes, inflammatory cytokines (TNF-α, IL-1β, IL-6), and pathways like NF-κB (as indicated in studies on specialized pro-resolving mediators which are involved in inflammation resolution) nih.govbiorxiv.org are areas that could be relevant to this compound's anti-inflammatory effects.

Regulation of Pro-inflammatory Mediators

Based on the activity of related compounds, this compound may influence the levels of pro-inflammatory mediators. Carvacrol has been shown to reduce the expression of IL-1β and PGE2, while increasing the expression of the anti-inflammatory cytokine IL-10 in a mouse model of inflammation. sciencerepository.org The inhibition of COX by carvacrol directly impacts the synthesis of prostaglandins (B1171923) like PGE2, which are key pro-inflammatory mediators. sciencerepository.org Specialized pro-resolving mediators (SPMs), derived from fatty acids, also play a role in inflammation resolution by down-regulating inflammatory mediators and limiting neutrophil infiltration. europeanreview.org While this compound is not an SPM, its potential to modulate inflammatory pathways might involve influencing the balance of pro- and anti-inflammatory mediators.

Other Pharmacological Potentials

Beyond potential anti-inflammatory effects, research suggests other pharmacological activities associated with this compound and related monoterpenoids.

Anticarcinogenic and Cytotoxic Effects on Neoplastic Cells

Studies on the essential oil of Ageratum conyzoides, which contains this compound, have shown anticancer activity against the MDA-MB-231 breast cancer cell line. researchgate.net The essential oil exhibited varying IC50 values depending on the season of plant harvesting. researchgate.net

Source Plant Compound Cancer Cell Line Activity/Effect Notes
Ageratum conyzoides This compound (in essential oil) MDA-MB-231 (breast cancer) Anticancer activity IC50 values varied seasonally researchgate.net
Cnidium monnieri This compound (in volatile oil) Not specified in context Potential pharmacological properties Volatile oil contains this compound sci-hub.se

While this compound is present in these active extracts, the specific contribution of this compound to the observed anticancer effects requires further investigation. The cytotoxic effects of plant extracts containing various compounds, including monoterpenoids, on different cancer cell lines have been reported, suggesting a broader potential for this class of compounds. researchgate.netunl.ptnih.govnih.govphytojournal.com

Neuropharmacological Studies

Limited information is available specifically on the neuropharmacological studies of this compound in the provided search results. However, some monoterpenoids have been investigated for neurotoxic activity in insects. iastate.edu Studies on essential oils from other plants have explored neuropharmacological effects, but a direct link to this compound is not established in the provided context. researchgate.netscience.gov

Insecticidal Activity and Pest Management Implications

This compound has been evaluated for its insecticidal activity. iastate.eduiastate.edu Monoterpenoids, including derivatives like this compound, are recognized for their toxicity to insects and are considered potential candidates for developing environmentally safer insecticides. iastate.eduiastate.edu Studies have compared the insecticidal activities of various monoterpenoid derivatives, including propionates, against insects like house flies. iastate.eduiastate.edu

Compound Insect Tested Activity/Effect Reference
(l)-carvyl propionate House fly Insecticidal activity iastate.edu
This compound Not specified Insecticidal activity iastate.edu

Derivatization of monoterpenoids, particularly to acyl derivatives like propionates, has been shown to enhance insecticidal activity against various insect pests. iastate.edu This suggests that this compound, as a carvyl ester, possesses insecticidal properties that could be relevant for pest management strategies. iastate.eduiastate.edumdpi.comnih.gov

Pharmacological and Toxicological Research Perspectives

In Vivo and In Vitro Metabolism and Biotransformation Pathways

The metabolism and biotransformation of carvyl propionate (B1217596) are primarily understood within the context of its classification as a terpenoid ester. Terpenoid esters, including carvyl propionate, are expected to undergo hydrolysis as a major metabolic pathway. inchem.org

Ester Hydrolysis and Conjugation Mechanisms

A key metabolic transformation for esters like this compound is hydrolysis. This reaction involves the splitting of the ester bond by water, yielding the corresponding alcohol and carboxylic acid. For this compound, hydrolysis is expected to produce carveol (B46549) and propionic acid. inchem.orgunl.educhemguide.co.uk This hydrolysis can be catalyzed by enzymes such as carboxylesterases, which are abundant in hepatocytes (liver cells) inchem.org. Non-enzymatic hydrolysis can also occur, particularly at certain pH levels unl.edu.

Following hydrolysis, the resulting alcohol, carveol, can undergo further metabolic processing. Terpenoid alcohols are known to be metabolized through several pathways, including conjugation with glucuronic acid inchem.org. Glucuronidation is a common Phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion from the body inchem.org.

Enzymatic Pathways Involved in Biotransformation

Esterases, particularly carboxylesterases, are the primary enzymes involved in the initial hydrolysis of this compound inchem.orgunl.edu. These enzymes catalyze the breakdown of the ester linkage.

Beyond hydrolysis, the metabolic fate of the carveol moiety involves enzymatic transformations characteristic of alicyclic terpenoid alcohols. While specific enzymatic pathways for this compound itself are not extensively detailed in the search results, related terpenoid alcohols and ketones, such as carvone (B1668592) and carveol, are metabolized through pathways involving enzymes like cytochrome P450 oxidases and dehydrogenases bionity.comwikipedia.org. These enzymes can mediate reactions such as oxidation and reduction of the cyclic structure and its substituents bionity.comwikipedia.org.

For carvone, a related compound, metabolism can involve reduction of the ketone group followed by glucuronide conjugation inchem.org. Side-chain oxidation yielding polar metabolites that can be conjugated and excreted is another identified pathway for terpenoid alcohols and ketones inchem.org.

Metabolite Identification and Characterization

Based on the expected hydrolysis of this compound, the primary metabolites would be carveol and propionic acid inchem.org.

While specific detailed studies on this compound metabolite identification were not prominently found, research on related compounds like carvone indicates that metabolites can include dihydrocarvonic acid, carvonic acid, and uroterpenolone bionity.comwikipedia.org. Carveol is also formed as a metabolite of carvone via reduction bionity.comwikipedia.org.

Studies utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed in metabolomic profiling to identify and characterize metabolites in biological samples csic.escore.ac.uk. This compound has been detected as a metabolite in certain contexts, such as in rhizosphere soil csic.esfrontiersin.org.

Comprehensive Toxicological Assessments

Toxicological assessments of this compound have been conducted, often as part of evaluations of groups of flavoring agents.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity evaluations are standard components of toxicological assessments to determine if a substance can damage genetic material. While direct, detailed studies specifically on this compound's genotoxicity were not extensively provided, assessments of groups of flavoring agents that include this compound offer some insight.

For related substances and food enzymes, tests such as the bacterial reverse mutation assay (Ames test) and chromosomal aberration tests in human lymphocytes have been conducted to evaluate mutagenic and clastogenic activity fao.orgfao.org. Some assessments of carvone and related substances have reported negative findings in mutagenicity tests storyblok.com. However, the genotoxic potential can vary among related compounds storyblok.comifrafragrance.org.

Subchronic and Chronic Exposure Studies

Subchronic and chronic exposure studies are conducted to evaluate the potential for adverse effects from repeated or prolonged exposure to a substance. Subchronic studies typically range from 28 to 90 days, while chronic studies can extend for six months to a year or more wuxiapptec.com.

Evaluations of flavoring agent groups that include this compound have considered data from repeated dose toxicity studies femaflavor.org. A 90-day oral toxicity study in rats with a related food enzyme showed no observed adverse effect level (NOAEL) at the highest dose tested fao.org. For (+)-carvone, a NOAEL of 93 mg/kg body weight per day was identified in a three-month study in rats inchem.org. While information specifically on subchronic or chronic studies solely focused on this compound is limited in the provided results, its evaluation often falls under broader assessments of structurally related compounds.

Toxicology studies are used to understand potential target organs and effects of repeated exposure, and they are crucial for quantitative risk assessment wuxiapptec.com.

Data Table: Summary of Toxicological Endpoints (Based on Group Assessments)

Toxicological EndpointAssessment Outcome (Based on Group/Related Compound Data)Source Type
Genotoxicity (Ames Test)Generally negative findings for related compounds. fao.orgstoryblok.comGroup/Related Compound Assessments fao.orgstoryblok.com
Chromosomal AberrationsNo clastogenic activity for related food enzyme. fao.orgRelated Compound Assessment fao.org
Subchronic Oral ToxicityNOAEL identified for related food enzyme and carvone. inchem.orgfao.orgRelated Compound Studies inchem.orgfao.org
Chronic ToxicityConsidered in group assessments. inchem.orgfemaflavor.orgfragranceu.comGroup/Related Compound Assessments inchem.orgfemaflavor.orgfragranceu.com

Developmental and Reproductive Toxicology

Research specifically addressing the developmental and reproductive toxicity of this compound appears to be limited in the publicly available literature. Some safety assessments for flavor ingredients, including groups containing this compound, consider endpoints such as reproductive toxicity where data are available femaflavor.org. However, a comprehensive evaluation of this compound's specific impact on development and reproduction is not readily detailed in the search results. The FEMA GRAS assessment of alicyclic substances, which includes this compound, notes that reproductive toxicity endpoints are considered, with the interpretation taking into account dose-response, exposure levels, and metabolic differences between species femaflavor.org.

Immunological and Hypersensitivity Reactions

Information on immunological and hypersensitivity reactions specifically attributed to this compound is also limited. While some sources mention that this compound may cause skin irritation or allergic reactions in some individuals, detailed research findings or data tables on the incidence or nature of such reactions were not prominently featured in the search results ontosight.ai. A safety data sheet for this compound indicates that a 4% solution showed no irritation or sensitization in human experience thegoodscentscompany.com. Another safety data sheet mentions that skin contact may cause mild skin irritation, but classifies respiratory or skin sensitization as not possible due to a lack of data vigon.com.

Environmental Ecotoxicology Considerations

Regarding environmental ecotoxicology, available information suggests that this compound is not considered harmful to aquatic organisms or likely to cause long-term adverse effects in the environment based on available data as of a 2018 safety data sheet synerzine.com. However, a more recent safety data sheet from 2019 indicates that this compound is "Very toxic to aquatic life with long lasting effects" vigon.com. This suggests a potential discrepancy or updated assessment regarding its environmental impact on aquatic ecosystems. The same document advises avoiding release to the environment and collecting spillage vigon.com. The available information does not provide detailed ecotoxicological study data such as LC50 or EC50 values for specific environmental organisms.

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Structure-Activity Relationships for Biological Efficacy

SAR studies aim to correlate structural features of a molecule with its biological activity. For carvyl propionate (B1217596) and related monoterpenoids, investigations into their biological efficacy, such as insecticidal activity, have involved examining how variations in their chemical structure impact their effects. Structure-activity relationship principles are considered in the safety assessment of alicyclic substances used as flavoring ingredients, a group that includes carvyl propionate. regulations.govfemaflavor.orginchem.org

A study evaluating the insecticidal activity of monoterpenoids against house flies included (l)-carvyl propionate. This research explored the relationship between the chemical structures of these compounds and their toxicity, contributing to the understanding of the structural requirements for insecticidal action within this class of molecules. researchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, plays a significant role in the biological activity of many compounds. This compound exists as stereoisomers due to chiral centers and double bond geometry. The QSAR study on insecticidal activity specifically examined (l)-carvyl propionate, indicating that the levorotatory isomer was included in the analysis of structure-activity relationships for this particular endpoint. researchgate.net The presence of "cis-carvyl propionate" as a differential compound in certain mint varieties further highlights the existence and potential relevance of different stereoisomers in nature. researchgate.netresearchgate.net Differences in the scent of stereoisomers, such as l-carvyl propionate compared to l-carvyl acetate, also suggest distinct interactions with olfactory receptors, which are stereospecific biological targets. googleapis.com

Molecular Docking and Ligand-Target Interactions

Molecular docking and other computational methods are employed to simulate the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These techniques aim to predict the preferred binding orientation and the strength of the interaction.

Computational tools can be used to predict potential biological targets for compounds. For instance, in a study on the components of Yanghe Decoction, which included this compound, the Swiss TargetPrediction tool was utilized to predict potential drug targets by comparing the compounds' structures to a database of pharmacophore models. frontiersin.org This approach provides insights into possible ligand-target interactions without necessarily performing full molecular docking simulations.

In Silico Prediction of Binding Conformations

In silico methods, such as those based on pharmacophore matching, can predict how a molecule might interact with a binding site on a target protein. The use of tools that predict potential targets based on structural similarities and pharmacophoric features, as seen with this compound in some studies, is a form of in silico analysis related to predicting binding interactions. frontiersin.org While detailed studies specifically reporting the predicted binding conformations of this compound via molecular docking were not extensively found in the consulted literature, the application of such computational approaches is a standard practice in exploring the potential interactions of biologically active compounds.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by developing mathematical relationships between structural descriptors of compounds and their biological activities. These models can be used to predict the activity of new or untested compounds.

A QSAR evaluation of monoterpenoids, including (l)-carvyl propionate, was conducted to predict their insecticidal activity against house flies. researchgate.net This study aimed to identify correlations between specific chemical parameters and the observed toxicity, allowing for the development of predictive models. QSAR models are also employed in safety assessments, such as predicting genotoxicity and aquatic toxicity of substances. europa.euresearchgate.net

Predictive Models for Pharmacological and Toxicological Endpoints

QSAR models can serve as predictive tools for various biological endpoints, including pharmacological effects and toxicological outcomes. In the context of this compound and related monoterpenoids, QSAR models have been developed to predict insecticidal toxicity based on structural and chemical descriptors. researchgate.net These models can help in identifying structural features that contribute to toxicity and in prioritizing compounds for further experimental testing. Furthermore, QSAR predictions are used in regulatory contexts for endpoints like genotoxicity and aquatic toxicity to assess potential hazards. europa.euresearchgate.net

Computational Analysis of Metabolic Fates and Toxicophores

Computational methods play a significant role in predicting the metabolic fate and identifying potential toxicophores within chemical structures like this compound. These in silico approaches leverage the relationship between a molecule's structure and its biological activity or fate, often employing Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. immunocure.usmdpi.com

Studies involving computational analysis of monoterpenoids, a class of compounds that includes this compound, have explored the link between structural features and toxicity. For instance, QSAR models have been developed to predict the insecticidal activity of monoterpenoids and their derivatives. These models utilize descriptors that account for electronic and steric properties of the molecules. An electrotopological state (E-state) descriptor has been used to represent electronic properties crucial for toxic effects, indicating that increased electron population or accessibility can correlate with increased toxicity in certain alicyclic monoterpenoids. iastate.eduresearchgate.net

While specific detailed computational analyses focusing solely on the metabolic fates and toxicophores of this compound are not extensively detailed in the provided search results, the broader context of computational toxicology and metabolism prediction for similar compounds offers insights. In silico toxicity prediction is a critical tool in assessing potential adverse effects early in the evaluation process, utilizing AI and computational models to simulate interactions with biological systems. immunocure.us These methods can predict various toxic endpoints, including mutagenicity, by identifying structural alerts or toxicophores. nih.gov

Metabolic fate prediction is another area where computational tools are applied. Methods like MetNC have been developed to predict in vivo metabolites for natural compounds, exploring biotransformation patterns and prioritizing potential metabolites based on functional groups and steric hindrance. frontiersin.org While this specific tool's application to this compound is not explicitly mentioned, the principles highlight the computational approaches used to understand how compounds are likely to be metabolized.

The concept of toxicophores, which are structural substructures associated with toxic properties, is central to in silico toxicology. nih.gov Identifying these substructures within this compound computationally can provide alerts regarding potential hazards. Although direct identification of this compound-specific toxicophores from the search results is limited, the general application of toxicophore derivation and validation in mutagenicity prediction, for example, demonstrates the methodology used. nih.gov

Computational analysis can also involve simulating metabolic processes. For instance, in silico analysis using tools like the OECD QSAR Toolbox and in vivo rat simulators have been applied to carvones, structurally related to this compound, to assess potential toxicity and evaluate metabolites. storyblok.com This suggests that similar approaches could be applied to this compound to predict its metabolic pathways and the potential toxicity of its breakdown products.

The metabolism of esters like this compound typically involves hydrolysis, cleaving the ester bond to yield the parent alcohol (carveol) and the corresponding carboxylic acid (propionic acid). Computational models can predict the likelihood and sites of such metabolic transformations. The subsequent fates of carveol (B46549) and propionic acid would then be subject to further computational or experimental analysis.

Advanced Analytical Methodologies for Research on Carvyl Propionate

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating carvyl propionate (B1217596) from co-existing compounds and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation and identification of volatile and semi-volatile substances like carvyl propionate, particularly within intricate sample compositions. The GC component facilitates the separation of mixture constituents based on their volatility and interaction with the stationary phase, while the MS component provides structural insights by measuring the mass-to-charge ratio of resulting ions.

GC-MS has been successfully applied in studies examining the volatile profiles of natural sources containing this compound. For instance, cis-carvyl propionate was identified as a distinguishing compound in the volatile terpenoid profile of mint (Mentha × gracilis Sole) sourced from agroecological farming systems. This identification was achieved using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and chemometric analysis, underscoring the capability of GC-MS in differentiating sample compositions based on compounds like this compound. nih.gov

Mass spectral data for this compound are available and crucial for its identification. Electron ionization (EI) mass spectra of this compound display characteristic fragment ions at m/z 57.0, 29.0, 119.0, 109.0, and 152.0. nih.govhmdb.ca These fragmentation patterns serve as valuable fingerprints for confirming the presence of this compound in a sample when compared against spectral databases. GC-MS is also applicable for analyzing essential oils, where this compound might be present. Studies profiling the monoterpene content of essential oils from plants like lemon grass, thyme, and Mentha virdis have utilized GC-MS. mdpi.com The technique's high resolution allows for the detection and identification of this compound even when it is a minor component in complex essential oil matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique employed for the analysis of this compound, primarily for evaluating its purity and quantifying its amount in various samples or formulations. HPLC is particularly well-suited for compounds that are less volatile or prone to degradation at high temperatures, unlike those typically analyzed by GC.

A typical HPLC system comprises a stationary phase column, a mobile phase (a liquid solvent or mixture), and a detector, frequently a UV-Vis detector or a mass spectrometer. Separation occurs based on the differential distribution of analytes between the stationary and mobile phases. For compounds with UV-absorbing functional groups (chromophores), UV-Vis detection is commonly used.

While detailed HPLC methods specifically for this compound were not extensively found in the immediate search results, the principles of HPLC applied to similar compounds, such as other propionate esters, are relevant. HPLC coupled with UV detection has been developed and validated for the quantitative determination of compounds like Clobetasol 17-Propionate, demonstrating the suitability of this technique for analyzing propionate-containing molecules. indexcopernicus.com Such methods often utilize C18 stationary phases and mobile phases composed of mixtures of water and organic solvents like acetonitrile. theijes.comtransharmreduction.org The detection wavelength is typically set within the UV spectrum, with wavelengths around 210-240 nm being common for various propionates, depending on their specific UV absorption characteristics. indexcopernicus.comtheijes.com

HPLC is invaluable for assessing the purity of this compound by separating it from potential impurities. It also enables quantitative analysis by comparing the signal (peak area or height) of this compound in a sample to a calibration curve generated using known concentrations of the standard compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide crucial information regarding the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1H NMR and 13C NMR, is a fundamental technique for the comprehensive structural elucidation of organic molecules. NMR spectra yield detailed data about the hydrogen and carbon atoms within the molecule, their connectivity, and their chemical environments. PubChem provides access to 1H and 13C NMR spectra for this compound, which are indispensable for confirming its structure. nih.gov Analysis of the chemical shifts, signal splitting patterns, and peak integration in NMR spectra allows for the assignment of individual atoms and verification of the proposed molecular structure of this compound.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as the carbonyl group (C=O) of the ester linkage and the carbon-carbon double bonds (C=C) within the molecule. PubChem offers access to IR spectra for this compound, including both FTIR and vapor phase IR spectra. nih.gov A strong absorption band indicative of the carbonyl stretch in an ester is typically observed in the range of 1735-1750 cm-1.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the presence of chromophores in the this compound molecule and can be used for quantitative analysis if the compound absorbs UV or visible light. Although this compound contains carbon-carbon double bonds, which are chromophores, the primary utility of UV-Vis spectroscopy for structural elucidation might be less comprehensive compared to NMR and IR. However, UV-Vis detection is frequently coupled with HPLC for the quantitative analysis of compounds that absorb UV light. mdpi-res.comgoogleapis.com The UV spectrum of this compound would exhibit absorption maxima related to its conjugated systems. For other propionate compounds, UV detection wavelengths between 210 and 240 nm have been successfully utilized. indexcopernicus.comtheijes.comtransharmreduction.org

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction methods are vital for isolating this compound from complex matrices and concentrating it to levels suitable for analysis by chromatographic and spectroscopic techniques. The selection of the appropriate technique is dictated by the nature of the sample matrix and the chosen analytical method.

For the analysis of volatile compounds like this compound in matrices such as botanical materials (e.g., mint), techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are utilized. nih.gov HS-SPME is a technique that minimizes or eliminates the use of solvents, where volatile components from the headspace above a sample are adsorbed onto a coated fiber. The adsorbed analytes are then thermally desorbed directly into the injector of a GC system. This method is particularly advantageous for analyzing the volatile composition of samples without requiring extensive solvent-based extraction procedures.

Other commonly used techniques that can be adapted for this compound include liquid-liquid extraction and solid-phase extraction (SPE). These methods involve partitioning the analyte between two immiscible liquid phases or adsorbing it onto a solid stationary phase, respectively, to separate it from interfering substances. The solubility characteristics of this compound (insoluble in water, soluble in organic solvents) nih.govfao.org are key factors in selecting appropriate solvents for liquid-liquid extraction.

For quantitative analysis using HPLC, sample preparation may involve dissolving the sample in a suitable solvent and potentially filtering it to remove particulate matter. When dealing with complex matrices like food products, extraction with appropriate solvents is often a necessary precursor to HPLC analysis. For example, ultrasound-assisted extraction using a NaOH solution has been employed for the extraction of propionates from bread samples before HPLC-UV analysis. theijes.com Optimizing the composition of the extraction solvent is crucial to maximize the recovery of the analyte while minimizing interference from other matrix components. theijes.com Suppliers of chemical standards often provide guidance on sample preparation and analytical tools designed to streamline these processes and enhance sensitivity for the analysis of trace components. thegoodscentscompany.comperflavory.com

Industrial and Biotechnological Production Optimization

Bioproduction Strategies for Sustainable Sourcing

Biotechnological methods offer a sustainable route for producing flavor compounds, often utilizing renewable raw materials. While direct bioproduction of carvyl propionate (B1217596) is not extensively detailed in the search results, related monoterpenes like carvone (B1668592) and its precursors are subjects of bioproduction research. Carvone, which shares a structural relationship with carvyl propionate, can be produced biotechnologically using microorganisms, such as genetically modified Escherichia coli, from glucose. researchgate.net Terpenes, in general, are secondary metabolites of plants and can be a starting material for the synthesis of fine chemicals. researchgate.net Biotransformation of terpenes is an approach explored for producing flavor compounds that align with market demand for natural products. researchgate.net

Propionic acid, the other component of this compound, can be produced through microbial fermentation. mdpi.com Various metabolic pathways in bacteria lead to propionate production, including fermentative pathways (like those involving 1,2-propanediol, the acryloyl-CoA pathway, and the methylmalonyl-CoA or succinate (B1194679) pathways), biosynthetic pathways, and amino acid catabolic pathways. mdpi.com Microorganisms such as Tyzzerella sp. and Propionibacterium sp. are known propionate producers. frontiersin.org Optimizing microbial fermentation for propionic acid involves understanding the metabolic capabilities of native producers and potentially employing metabolic engineering and genome shuffling. mdpi.com

Sustainable sourcing in the flavor and fragrance industry increasingly involves integrating supply chains back to the origin of raw materials and utilizing green chemistry principles with renewable resources like D-limonene, a byproduct of the citrus industry, and raw sulphate turpentine. thgeyer.com

Process Optimization for Enhanced Yield and Purity

Process optimization in the production of esters, including potentially this compound, can involve various parameters. In enzymatic synthesis of other esters like geranyl acetate, optimization studies have focused on the nature of the catalyst, reaction media, agitation speed, mole ratio of reactants, and temperature. For instance, using Novozym 435 as a catalyst in n-heptane at 55°C with a 1:4 molar ratio of geraniol (B1671447) to vinyl ester resulted in high conversion and selectivity for geranyl acetate. researchgate.net

While specific optimization data for this compound synthesis is limited in the provided results, the general principles of optimizing esterification reactions, whether chemical or enzymatic, would apply. This includes finding optimal reaction conditions such as temperature, pH (if enzymatic), solvent, catalyst concentration, and reactant ratios to maximize yield and purity and minimize unwanted side reactions. The preparation of this compound has been reported through the esterification of l-carveol with propionic anhydride (B1165640) or from α-terpinyl propionate.

Encapsulation and Delivery System Research

Encapsulation and delivery systems are important for preserving the quality and controlling the release of volatile compounds like this compound, particularly in applications such as flavors and fragrances. Encapsulation can protect the compound from degradation and provide controlled release over time. google.com

This compound has been mentioned as a component in cosmetic and pharmaceutical foam carriers, indicating its potential use in formulated delivery systems for topical administration. google.comgoogle.com These foam carriers can be designed to include both water-soluble and oil-soluble agents. google.com

Research into delivery systems for bioactive compounds, including plant-derived ones, often employs strategies involving nanocarriers. uminho.pt These colloidal systems in the size range of 1-1000 nm can enhance bioavailability, protect against degradation, improve pharmacokinetics, and increase the therapeutic index. uminho.pt While not specifically for this compound, the principles of nanocarrier-based delivery systems could potentially be applied to encapsulate and deliver this compound for various applications.

Encapsulation techniques are also used for food fortification and in solid food supplements, coatings, and glazing agents. fao.org Microcapsules for flavoring substances are a recognized application in the food industry. fao.org

Challenges, Research Gaps, and Future Perspectives in Carvyl Propionate Studies

Current Limitations in Mechanistic Understanding

Despite the identification of carvyl propionate (B1217596) in natural sources and its use as a flavoring agent, the detailed mechanisms underlying its biological effects remain largely underexplored. Current research often focuses on the presence of carvyl propionate as one of many compounds within complex mixtures like essential oils researchgate.netresearchgate.netresearchgate.netnih.gov. This makes it challenging to isolate the specific effects and molecular targets of this compound itself.

For instance, studies investigating the effects of different farming practices on mint composition identified cis-carvyl propionate as a differential compound in agroecological mint compared to organic and conventional varieties, alongside numerous other compounds researchgate.netresearchgate.netresearchgate.net. While this highlights its natural occurrence, it doesn't elucidate its individual role or mechanism within the plant or in interactions with the environment. Similarly, its presence in Achillea essential oil, which exhibits allelopathic potential, suggests a possible role, but the specific mechanism by which this compound contributes to this effect is not fully understood nih.gov.

Quantitative structure-activity relationship (QSAR) studies have been used to predict the insect toxicity of monoterpenoids and their derivatives, including (l)-carvyl propionate iastate.edu. These studies aim to correlate chemical parameters with toxicity values to understand mechanisms of action and develop new insecticides iastate.edu. However, these models provide predictive insights based on structural features and may not fully detail the intricate biochemical pathways or specific protein interactions involved at a mechanistic level. Further in-depth studies are needed to move beyond correlative observations and establish definitive cause-and-effect relationships at the molecular and cellular levels.

Integration of Omics Technologies in Biological Studies

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) holds significant promise for advancing the understanding of this compound's biological effects. These technologies allow for large-scale, systems-wide monitoring of molecular components, providing a comprehensive view of biological responses kmutnb.ac.thnih.gov.

While omics approaches have been applied to study the mechanisms of other natural active substances and essential oils kmutnb.ac.th, their application specifically to this compound is not widely reported in the available literature. Metabolomics, for example, has been used to differentiate the chemical profiles of plants grown under different conditions researchgate.netrsc.org, which led to the identification of this compound as a differential compound in mint researchgate.netresearchgate.netresearchgate.net. However, using omics to understand how this compound itself impacts biological systems (e.g., plant defense mechanisms, microbial interactions, or potential therapeutic targets) represents a significant research gap.

Integrating transcriptomics and proteomics with metabolomics could help to build a more complete picture of the cellular and molecular events influenced by this compound. This could involve studying changes in gene expression, protein synthesis, and downstream metabolic pathways in response to exposure to the compound. Such integrated omics studies, coupled with bioinformatics and systems biology approaches, could provide actionable insights into the mechanisms driving any observed biological activities kmutnb.ac.thnih.govrsc.org.

Future Directions in Therapeutic and Agricultural Applications

The potential therapeutic and agricultural applications of this compound are areas requiring further investigation. Its presence in plants known for certain biological activities suggests potential, but direct research on this compound for these uses is limited.

In agriculture, the identification of cis-carvyl propionate as a differential compound in agroecological mint researchgate.netresearchgate.netresearchgate.net hints at a possible role in plant-environment interactions or resilience. Further research could explore if this compound contributes to the characteristics of agroecological systems, such as pest resistance or beneficial microbial associations. Studies on other monoterpenoids have explored their potential as alternative insecticides iastate.edu, and given that this compound is a monoterpenoid ester, investigating its direct insecticidal or repellent properties could be a future direction. Research on Achillea essential oil, containing this compound, has shown allelopathic potential against weeds nih.gov, suggesting a possible application in natural weed management.

For therapeutic applications, while some essential oil components are being investigated for various health benefits researchgate.net, specific research on this compound's therapeutic potential is not prominent in the search results. Future studies could explore its potential biological activities, such as antimicrobial, antioxidant, or anti-inflammatory effects, based on its chemical structure and presence in traditionally used plants. However, it is crucial that any such research adheres to rigorous scientific standards and progresses through appropriate preclinical and clinical evaluation stages.

Interdisciplinary Research Needs and Collaborative Opportunities

Advancing the understanding and potential applications of this compound necessitates a strong emphasis on interdisciplinary research and collaborative efforts. The challenges in elucidating its mechanisms and exploring its applications span chemistry, biology, agriculture, and potentially medicine.

Collaboration between chemists specializing in natural product isolation and synthesis, biologists studying plant metabolism and ecological interactions, agricultural scientists investigating sustainable practices, and potentially pharmacologists or medical researchers would be highly beneficial dtu.dknih.govuminho.pted.gov.

Specific areas for interdisciplinary collaboration include:

Chemistry and Biology: Collaborating to synthesize or isolate high-purity this compound and its isomers for rigorous biological testing, ensuring consistent material for research.

Agriculture and Omics Sciences: Working together to study the role of this compound in plant systems under different environmental conditions using integrated omics approaches to understand its biosynthesis and function researchgate.netresearchgate.netresearchgate.netkmutnb.ac.th.

Biology and Pharmacology: Collaborating to screen this compound for various biological activities and investigate its molecular targets and pathways using a combination of in vitro and in vivo models, supported by omics data kmutnb.ac.thnih.gov.

Computational Science and Chemistry/Biology: Utilizing computational tools like QSAR and molecular docking to predict potential activities and mechanisms, guiding experimental design iastate.edursc.org.

Q & A

Q. What molecular mechanisms underlie the biological activity of this compound in autoimmune disease models?

  • Methodology : In vivo studies (e.g., rodent models of autoimmune thyroiditis) can assess immunomodulatory effects. Transcriptomic profiling (RNA-seq) of treated vs. control groups identifies differentially expressed genes (e.g., NLRP3 inflammasome components). Validate findings via qPCR and Western blotting for key inflammatory markers . Note: While this compound is listed in a study on thyroiditis, mechanistic data specific to this compound remain underexplored.

Q. How do researchers resolve contradictions in reported data on the enzymatic interactions of this compound derivatives?

  • Methodology :
  • Study Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, enzyme concentrations).
  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects, assay protocols).
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., acetyl-CoA synthetases) and compare with experimental results .

Q. What strategies are employed to investigate the metabolic fate of this compound in mammalian systems, particularly its conversion to acyl-CoA derivatives?

  • Methodology :
  • Isotopic Labeling : Administer 13^{13}C-labeled this compound to cell cultures or animal models. Track metabolite formation via LC-MS/MS.
  • Enzyme Inhibition : Use ACSS2 inhibitors (e.g., triacsin C) to test whether propionate activation depends on this enzyme. Compare with butyrate/acetate metabolism pathways .
  • Acyl-Carnitine Profiling : Quantify short-chain acylcarnitines in plasma or tissue homogenates to identify propionyl-carnitine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.